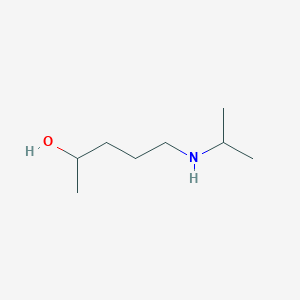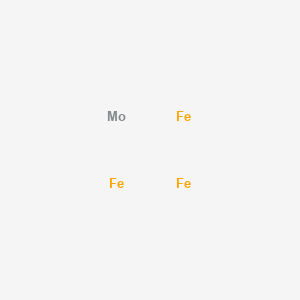
Iron;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron molybdenum compounds, particularly iron molybdate (Fe₂(MoO₄)₃), are significant in various industrial and scientific applications. These compounds are known for their catalytic properties, especially in the oxidation of methanol to formaldehyde. Iron molybdate is a mixed metal oxide that combines the properties of both iron and molybdenum, making it a versatile material in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Iron molybdate can be synthesized through several methods, including:
-
Co-precipitation Method: : This involves the co-precipitation of iron and molybdenum salts from an aqueous solution, followed by calcination. The process typically uses iron nitrate and ammonium molybdate as precursors, which are precipitated using a base such as ammonium hydroxide .
-
Sol-Gel Method: : This method involves the hydrolysis and polycondensation of metal alkoxides. Iron and molybdenum alkoxides are mixed and subjected to controlled hydrolysis, leading to the formation of a gel that is then dried and calcined to obtain iron molybdate .
-
Dicarboxylate Decomposition: : Iron molybdate catalysts can also be synthesized via the decomposition of iron and molybdenum dicarboxylates. This method has been shown to produce catalysts with improved formaldehyde yields .
Industrial Production Methods
Industrial production of iron molybdate typically involves the Formox process, which uses mixed metal oxide catalysts for the partial oxidation of methanol to formaldehyde. The catalysts are prepared by co-precipitating metal nitrate solutions and calcining the resulting precursors .
化学反応の分析
Iron molybdenum compounds undergo various chemical reactions, including:
-
Oxidation: : Iron molybdate is primarily used as a catalyst in the oxidation of methanol to formaldehyde. The reaction involves the partial oxidation of methanol in the presence of oxygen, producing formaldehyde and water .
-
Reduction: : Iron molybdenum compounds can be reduced under specific conditions, leading to the formation of lower oxidation state compounds .
-
Substitution: : These compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups .
Common reagents used in these reactions include oxygen for oxidation processes and hydrogen for reduction reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
Iron molybdenum compounds have a wide range of scientific research applications:
-
Catalysis: : They are extensively used as catalysts in the chemical industry, particularly in the production of formaldehyde from methanol .
-
Materials Science: : These compounds are studied for their unique structural and electronic properties, which make them suitable for various advanced materials applications .
-
Biology and Medicine: : Iron molybdenum enzymes play crucial roles in biological systems, including nitrogen fixation in plants and various metabolic processes in animals .
-
Environmental Science: : Iron molybdenum isotopes are used in tracing industrial pollution and understanding the transport pathways of heavy metals in the environment .
作用機序
The mechanism of action of iron molybdenum compounds, particularly in catalysis, involves the interaction of the metal centers with reactant molecules. In the oxidation of methanol, for example, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, producing formaldehyde and water. The catalytic activity is attributed to the ability of these metal centers to undergo redox cycles, alternating between different oxidation states .
In biological systems, iron molybdenum enzymes, such as nitrogenase, facilitate the reduction of nitrogen to ammonia. This process involves the transfer of electrons from iron-sulfur clusters to the molybdenum center, which then reduces nitrogen molecules .
類似化合物との比較
Iron molybdenum compounds can be compared with other similar compounds, such as:
-
Iron Tungstate (Fe₂(WO₄)₃): : Similar to iron molybdate, iron tungstate is used as a catalyst in oxidation reactions. iron molybdate is generally preferred due to its higher catalytic efficiency and stability .
-
Iron Vanadate (FeVO₄): : This compound is also used in catalysis but has different electronic properties and reactivity compared to iron molybdate .
-
Molybdenum Carbide (Mo₂C): : Molybdenum carbide is another important catalyst, particularly in hydrocarbon processing. It has different structural and electronic properties compared to iron molybdate, making it suitable for different types of reactions .
Iron molybdenum compounds are unique due to their combination of iron and molybdenum properties, which provide a balance of catalytic activity, stability, and versatility in various applications.
特性
CAS番号 |
12023-49-3 |
|---|---|
分子式 |
Fe3Mo |
分子量 |
263.49 g/mol |
IUPAC名 |
iron;molybdenum |
InChI |
InChI=1S/3Fe.Mo |
InChIキー |
DEDMICCNSXZDJO-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


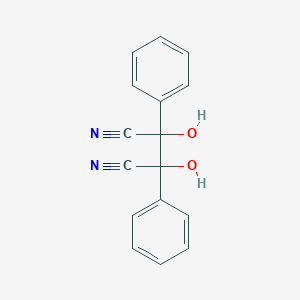
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
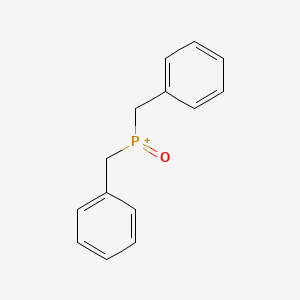

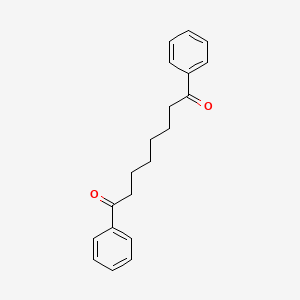
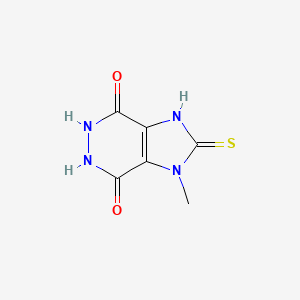

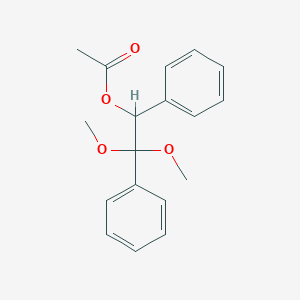
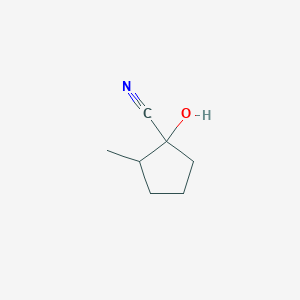
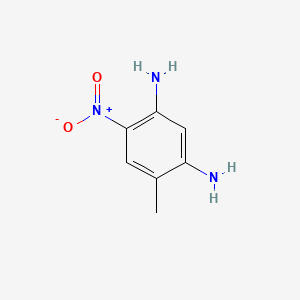
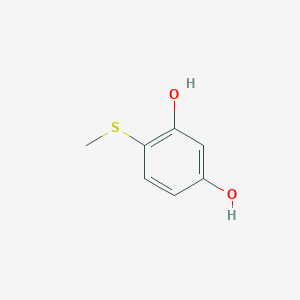

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
